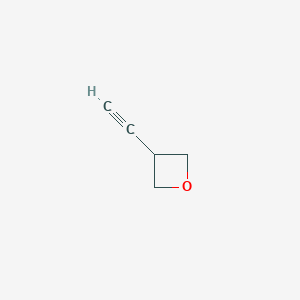

3-Ethynyloxetane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

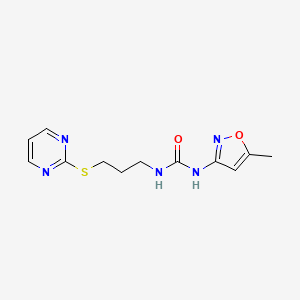

3-Ethynyloxetane is a chemical compound with the CAS Number: 1290541-38-6 . It has a molecular weight of 82.1 . The physical form of this compound is liquid .

Synthesis Analysis

The synthesis of oxetane derivatives like this compound often involves intramolecular cyclization, specifically through C−O bond formation . This can include processes such as intramolecular etherification, epoxide ring opening/ring closing, and synthesis from sugar derivatives .Molecular Structure Analysis

The molecular formula of this compound is C5H6O . It has an average mass of 82.101 Da and a monoisotopic mass of 82.041862 Da .Chemical Reactions Analysis

The formation of oxetane rings like this compound from an epoxide requires moderate heating and has been modeled to proceed via an SN2 transition structure . The reaction is sensitive to epoxide substitution .Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3, a boiling point of 79.8±29.0 °C at 760 mmHg, and a vapour pressure of 97.2±0.1 mmHg at 25°C . It has an enthalpy of vaporization of 30.7±3.0 kJ/mol and a flash point of -9.8±20.0 °C . The index of refraction is 1.453 .Applications De Recherche Scientifique

Synthesis Applications

Alkynoic Acids Synthesis : The use of 3-ethynyloxetane in the synthesis of 4-alkynoic acids has been explored. A study by Zhang et al. (2014) demonstrated a regio- and diastereoselective reaction involving 4-ethynyloxetan-2-ones, leading to the synthesis of alkynes with inverted stereogenic carbon centers. This process facilitates the production of optically active acids and esters, which have potential applications in organic synthesis (Zhang, Qiu, Fu, & Ma, 2014).

Functional Organometallic Polymers : this compound contributes to the development of functional organometallic polymers. According to Zhang et al. (2017), these polymers, incorporating triple-bond building blocks, exhibit unique optical, electronic, and magnetic properties. Their applications span from light/electrical energy conversion to energy and information storage (Zhang, Xu, Ho, & Wong, 2017).

Chemical Reactivity and Synthesis

Alkynylation of Thiols : Research by Frei et al. (2014) highlights the significance of this compound in the alkynylation of thiols, a key reaction in synthetic and medicinal chemistry. The study details the efficient synthesis of thioalkynes, combining the reactivity of a triple bond with sulfur, a common element in bioactive compounds (Frei, Wodrich, Hari, Borin, Chauvier, & Waser, 2014).

Modification of Chlorophyll Derivatives : Sasaki et al. (2008) investigated the synthesis of 3-ethynyl-chlorin from methyl pyropheophorbide-d, demonstrating the potential of this compound in modifying chlorophyll derivatives. This process is significant for studying chlorophyll's optical properties and its potential applications in various fields (Sasaki, Mizutani, Kunieda, & Tamiaki, 2008).

Materials Science Applications

- Polymer Synthesis : Li et al. (2011) explored the use of ethynyl end-functionalized poly(3-hexylthiophene) for creating block polymers like poly(3-hexylthiophene)-block-poly(acrylic acid). These polymers exhibit unique self-assembly properties, relevant for advanced materials science applications (Li, Ono, Wu, & Bielawski, 2011).

Safety and Hazards

Orientations Futures

The oxetane ring, such as in 3-Ethynyloxetane, is an emerging motif in drug discovery, showing attractive properties like low molecular weight, high polarity, and marked three-dimensionality . Oxetanes have garnered interest as isosteres of carbonyl groups and as molecular tools to fine-tune physicochemical properties of drug compounds . This suggests potential future directions in medicinal chemistry and drug discovery campaigns .

Propriétés

IUPAC Name |

3-ethynyloxetane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O/c1-2-5-3-6-4-5/h1,5H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUMRITXCAKXWFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1COC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

82.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2-chlorophenyl)amino]-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2631679.png)

![2-chloro-6-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2631686.png)

![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide](/img/structure/B2631690.png)

![2-(3-Phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2631691.png)

![N-[cyano(2-methoxyphenyl)methyl]-2-(1H-1,2,3-triazol-1-yl)benzamide](/img/structure/B2631693.png)

![3-[(4-Bromo-2-fluorophenyl)methyl]azetidine;hydrochloride](/img/structure/B2631695.png)

![1-[2-(Cyclopropylamino)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B2631696.png)